molecular formula C17H17NO2S3 B2439097 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide CAS No. 1797714-09-0

5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide

Cat. No. B2439097
M. Wt: 363.51
InChI Key: XBZQHRQSVHDOFZ-UHFFFAOYSA-N
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Description

“5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide” is a chemical compound that has gained significant interest in the field of medicinal chemistry. Thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S , is a key component of this compound. Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for the synthesis and characterization of thiophene sulfonamide derivatives, highlighting their potential in various scientific applications. For instance, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide from para-methyl-acetophenone and ethyl trifluoroacetate, characterized by FT-IR and 1HNMR, explores the impact of reaction conditions on product yield (Zhang Peng-yun, 2013). This work lays the groundwork for developing compounds with specific properties for research applications.

Anticonvulsant and Cerebrovasodilatation Activities

Thiophene sulfonamides have been investigated for their anticonvulsant activities and potential in cerebrovasodilatation. A study on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides showed varying degrees of anticonvulsant activity, with sulfones displaying the highest efficacy. Notably, one analogue demonstrated significant oral anticonvulsant activity in mice, alongside selectively increasing cerebral blood flow without causing diuresis (I. T. Barnish et al., 1981).

Urease Inhibition and Antibacterial Properties

The synthesis of new 5-aryl-thiophenes bearing a sulfonamide moiety via Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions highlighted their potential as potent urease inhibitors and antibacterial agents. One compound, in particular, exhibited superior urease inhibition compared to the standard thiourea, alongside demonstrating antibacterial activities (Mnaza Noreen et al., 2017).

Solubilization and Partitioning Studies

Investigations into the solubilization of thiophene derivatives by micellar solutions of anionic surfactants like Sodium dodecyl sulphate (SDS) have provided insights into their interactions and thermodynamics. Such studies are crucial for understanding the solubilization mechanisms and optimizing compound delivery in biological systems (Rizwan Saeed et al., 2017).

Ocular Hypotensive Activity

Research into 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for topical ocular hypotensive activity in glaucoma models has shown promising results. The optimization of substituents for inhibitory potency against carbonic anhydrase and water solubility was key to developing effective compounds with minimized pigment binding in the iris (J. D. Prugh et al., 1991).

properties

IUPAC Name

5-ethyl-N-[(2-thiophen-3-ylphenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S3/c1-2-15-7-8-17(22-15)23(19,20)18-11-13-5-3-4-6-16(13)14-9-10-21-12-14/h3-10,12,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZQHRQSVHDOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide

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